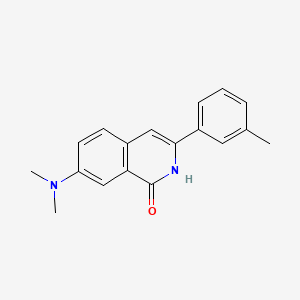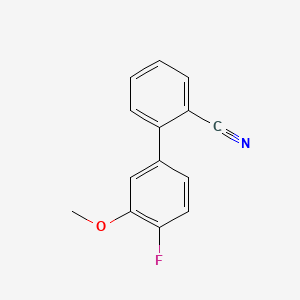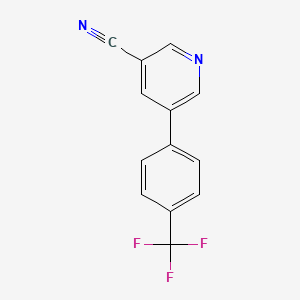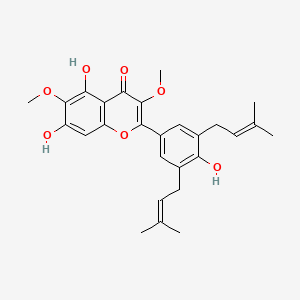
5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone is a natural flavonoid found in the herbs of Dodonaea viscosa . It has a molecular formula of C27H30O7 and a molecular weight of 466.53 g/mol . It is a yellow powder .
Molecular Structure Analysis
The molecular structure of 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone consists of a flavonoid backbone with various functional groups attached. It has a molecular formula of C27H30O7 .Physical And Chemical Properties Analysis
5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone is a yellow powder . It has a molecular weight of 466.53 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity :
- A study identified two flavones from Artemisia giraldii, similar in structure to the compound , demonstrating antibiotic activity against various bacteria and fungi (Zheng, Tan, Yang, & Liu, 1996).
- Another research found that a flavone and a cyclohexenone from allelopathic rice accession showed significant inhibitory activity against weeds and fungal pathogens, indicating a potential for agricultural applications (Kong et al., 2004).
Anti-Inflammatory and Analgesic Properties :
- A flavone derivative from Vicoa indica DC exhibited effective anti-inflammatory and analgesic properties in various models (Krishnaveni, Suja, Vasanth, & Devi, 1997).
Pharmacological and Nutraceutical Potential :
- Tricin, a flavone structurally related to the compound , has been identified as a potentially beneficial nutraceutical with a range of health-promoting effects, suggesting similar potential for 5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone (Zhou & Ibrahim, 2010).
- Another study on flavonoids from Hedychium thyrsiforme, including compounds similar to this compound, found them to possess strong antioxidant and antitumor promoting activities (Jasril et al., 2003).
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Flavonoids are known to interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Flavonoids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Flavonoids are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Flavonoids are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Flavonoids are known to have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Flavonoids are known to interact with various enzymes or cofactors .
Transport and Distribution
Flavonoids are known to interact with various transporters or binding proteins .
Subcellular Localization
Flavonoids are known to be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O7/c1-14(2)7-9-16-11-18(12-17(22(16)29)10-8-15(3)4)25-27(33-6)24(31)21-20(34-25)13-19(28)26(32-5)23(21)30/h7-8,11-13,28-30H,9-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZONEZZBRWOEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)
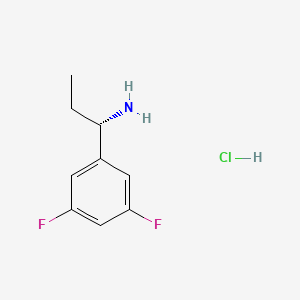
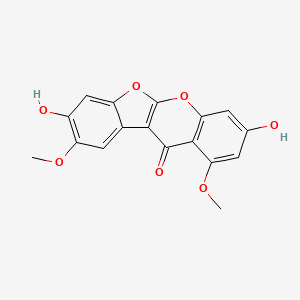
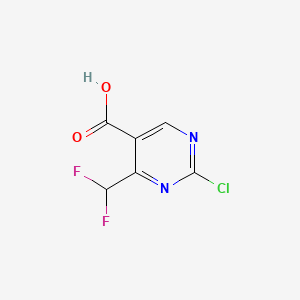
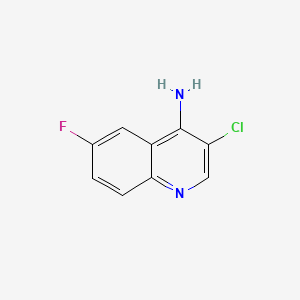

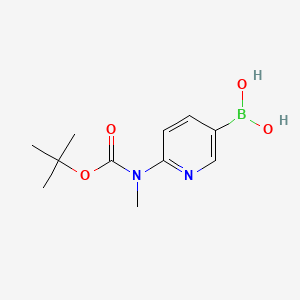

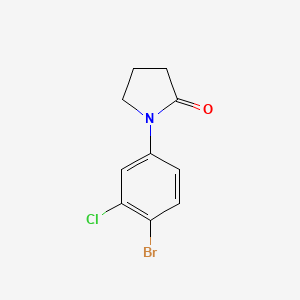
![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)
